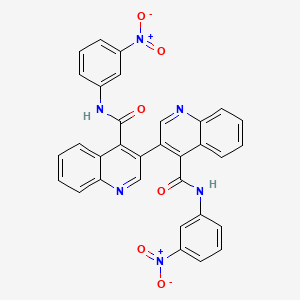

![molecular formula C14H11N3O B5185625 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives typically involves the cyclization of hydrazides and carbonyl compounds to form the oxadiazole core. This process may include reactions with various reagents such as thiophosgene to create 1,2,4-oxadiazole-5(4H)-thiones, as demonstrated in the preparation of related compounds (Dürüst, Ağirbaş, & Sümengen, 1991).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, often features planar configurations that facilitate π-π interactions. These interactions are crucial for the compound's stability and its potential utility in forming coordination polymers with metals (Jin, You, & Ma, 2019).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, including coordination with metals to form polymers. For example, coordination chemistry investigations with soft AgI, CuI, and CdII metal ions have led to the formation of one-dimensional polymeric structures, illustrating the compound's ability to engage in complex formation without involving the intermediate oxadiazole ring in coordination interactions (Jin, You, & Ma, 2019).

Physical Properties Analysis

The physical properties of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. Compounds with oxadiazole rings demonstrate high thermal stability and glass-transition temperatures, indicating their potential for use in materials that require resistance to high temperatures (Grabiec, Kurcok, & Schab-Balcerzak, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form coordination polymers, highlight the versatility of oxadiazole derivatives. Their interaction with metal ions to create polymers with distinct optical and emission properties showcases the potential for application in fields such as materials science and optoelectronics (Jin, You, & Ma, 2019).

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .

Mode of Action

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides, but with improved stability.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities , suggesting that they may affect multiple pathways related to these activities.

Pharmacokinetics

The compound is known to be slightly soluble in dmso and methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s stability in dmso and methanol suggests that it might be stable in certain environments.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)13-16-14(18-17-13)11-5-7-15-8-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCADYFNQMKFANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

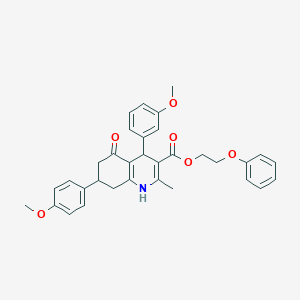

![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)

![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)

![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)

![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)

![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

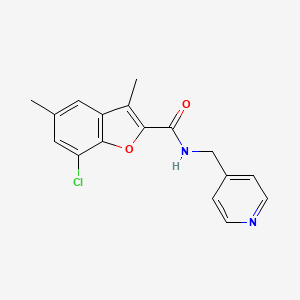

![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)